4H-1-Benzopyran-4-one,2-amino-3-phenyl-(9CI)

Description

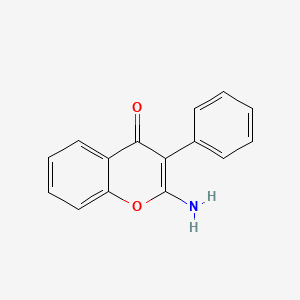

4H-1-Benzopyran-4-one,2-amino-3-phenyl-(9CI) is a flavone derivative characterized by a benzopyranone core substituted with an amino group at position 2 and a phenyl group at position 3. The amino group distinguishes it from common hydroxylated flavones, suggesting unique chemical reactivity and biological activity .

Properties

IUPAC Name |

2-amino-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)18-15/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTUGZHBKIKBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as catalysts to achieve high yields under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic ring of the benzopyran core undergoes electrophilic substitution, particularly at positions activated by the amino group.

Mechanistic Insight :

The amino group (–NH₂) acts as a strong electron-donating group, activating the aromatic ring toward electrophilic attack. Steric hindrance from the phenyl group at C3 directs substitution to the C6 position .

Nucleophilic Reactions at the Amino Group

The amino group participates in nucleophilic reactions, enabling derivatization for enhanced bioactivity or solubility.

Oxidation and Reduction

The chromone core and substituents undergo redox reactions under controlled conditions.

Key Observation :

Oxidation of the amino group is pH-dependent, with nitroso intermediates detected in weakly acidic conditions.

Cycloaddition and Heterocycle Formation

The chromone scaffold participates in cycloaddition reactions to generate fused heterocycles.

| Reaction | Partners | Product |

|---|---|---|

| Diels-Alder | Maleic anhydride | Fused bicyclic adducts |

| 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoline derivatives |

Note : These reactions expand the compound’s utility in medicinal chemistry, particularly for anticancer and anti-inflammatory applications .

Enzyme Inhibition Mechanisms

The compound exhibits bioactivity via interaction with enzymatic targets:

Structural Basis :

The amino group forms hydrogen bonds with catalytic residues (e.g., Lys53 in MAPK), while the phenyl group enhances hydrophobic interactions .

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as anticancer and anti-inflammatory properties.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) involves its interaction with various molecular targets and pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death.

Anti-inflammatory Activity: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural variations among benzopyranone derivatives:

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity.

Key Functional Group Impacts

- This may enhance interactions with biological targets (e.g., enzymes or receptors) but reduce solubility in aqueous media compared to hydroxylated analogues .

Pharmacological and Chemical Properties

Reactivity and Stability

- The amino group at position 2 is susceptible to oxidation and acetylation, which could limit stability under acidic conditions. In contrast, hydroxylated derivatives like Kaempferol exhibit greater stability due to resonance stabilization of the aromatic system .

- The phenyl group at position 3 may participate in π-π stacking interactions, enhancing binding affinity to hydrophobic protein pockets .

Biological Activity

4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI), commonly referred to as PD98059, is a compound belonging to the benzopyran family, which exhibits a range of biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula : C16H13NO3

- Molecular Weight : 267.28 g/mol

- CAS Number : 167869-21-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including PD98059. For instance:

- Antiproliferative Activity : Compounds related to PD98059 have shown significant antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while displaying minimal cytotoxicity to normal cell lines (IC50 > 100 μM) .

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| PD98059 | MDA-MB-231 | 5.2 - 22.2 | High |

| PD98059 | HEK-293 | >100 | Low |

PD98059 acts as an inhibitor of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cell growth and differentiation. By inhibiting MAPK activation, PD98059 can induce apoptosis in cancer cells, as evidenced by a study showing a 50.8% induction of apoptosis at a concentration of 5 μM in MDA-MB-231 cells .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting specific signaling pathways associated with inflammation .

Study on Uterotrophic Activity

A study evaluated the uterotrophic and antiimplantation activities of various benzopyran derivatives in female albino rats. Among these compounds, one derivative showed a uterotrophic activity of 87% based on dry uterine weight gain, suggesting potential applications in reproductive health .

Antibacterial and Antioxidant Activities

Other studies have reported that benzopyran compounds possess antibacterial and antioxidant activities. For example, pinocembrin (a related flavonoid) demonstrated significant antibacterial effects against RBL-2H3 cells at concentrations above 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzopyran derivatives indicates that specific substitutions on the benzopyran ring can enhance or diminish biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) given limited precursor data?

- Methodological Answer : Based on analogous benzopyran derivatives (e.g., flavones), synthesis may involve cyclization of substituted chalcones or condensation of phenylacetamide derivatives with α,β-unsaturated ketones. Use spectroscopic monitoring (e.g., NMR or FTIR) to confirm intermediate formation. If precursor reactivity is uncertain, employ computational tools (e.g., DFT) to predict reaction pathways .

Q. How can structural characterization be performed when crystallographic data is unavailable?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 2D NMR (COSY, HSQC, HMBC) for connectivity mapping, and infrared spectroscopy (IR) for functional group identification. Compare spectral data with structurally similar compounds (e.g., 5-hydroxy-7-methoxy-2-(4-methoxyphenyl) derivatives) to infer substitution patterns .

Q. What safety precautions are critical during handling due to missing physicochemical property data?

- Methodological Answer : Assume acute toxicity (oral, dermal) and skin/eye irritation risks (Category 2/2A per GHS). Use PPE compliant with NIOSH/CEN standards (e.g., P95 respirators for particulates, nitrile gloves). Conduct experiments in fume hoods with secondary containment to mitigate accidental release .

Advanced Research Questions

Q. How to resolve contradictions in hazard classifications across literature sources?

- Methodological Answer : Cross-reference SDS entries with regulatory databases (e.g., EPA, IARC). Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) to validate classifications. For stability, conduct stress testing under varying pH, temperature, and light conditions to identify decomposition pathways .

Q. What experimental designs address the lack of log Pow and solubility data for pharmacokinetic studies?

- Methodological Answer : Use shake-flask or HPLC methods to measure log Pow experimentally. For solubility, employ biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Predictive tools like QSAR models or molecular dynamics simulations can supplement gaps .

Q. How to elucidate metabolic pathways when in vivo data is absent?

- Methodological Answer : Utilize in vitro microsomal assays (e.g., human liver microsomes) to identify phase I metabolites. Pair with LC-MS/MS for structural elucidation. For phase II metabolism, incubate with UDP-glucuronosyltransferase isoforms and monitor conjugates .

Data Gaps and Methodological Challenges

Q. How to design stability studies when decomposition products are undocumented?

- Methodological Answer : Employ forced degradation studies (ICH Q1A guidelines) under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions. Use LC-HRMS to detect and characterize degradation products. Compare fragmentation patterns with known benzopyran derivatives .

Q. What strategies validate computational predictions of receptor binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.